6-Fluoro-1H-indazol-5-ol
Overview
Description
6-Fluoro-1H-indazol-5-ol is a heterocyclic compound with the molecular formula C7H5FN2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
6-Fluoro-1H-indazol-5-ol is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives Indazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives have been known to inhibit, regulate, and modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been associated with the inhibition of cyclo-oxygenase-2 (cox-2), leading to the reduction of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in osteoarthritis (oa) cartilage .
Result of Action
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazol-5-ol can be achieved through various methods, including:
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Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (II) acetate (Cu(OAc)2) as a catalyst. The reaction typically involves the formation of an N-N bond using oxygen as the terminal oxidant. For example, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species, which then undergoes Cu(OAc)2-catalyzed reaction in dimethyl sulfoxide (DMSO) under an oxygen atmosphere to yield 1H-indazoles .
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Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions, is likely preferred for large-scale production due to their high yields and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-1H-indazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the fluorine and hydroxyl substitutions.
5-Hydroxy-1H-indazole: Similar to 6-Fluoro-1H-indazol-5-ol but lacks the fluorine atom.
6-Fluoro-1H-indazole: Similar but lacks the hydroxyl group at the 5th position.
Uniqueness
This compound is unique due to the combined presence of both the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding and increased solubility.
Properties
IUPAC Name |
6-fluoro-1H-indazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJJDOKXCSVOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360884-19-0 | |
Record name | 6-fluoro-1H-indazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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